molecular formula C15H16N4O4S B14721981 N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide CAS No. 6289-98-1

N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide

Cat. No.: B14721981
CAS No.: 6289-98-1
M. Wt: 348.4 g/mol
InChI Key: FUYAFPMYOGQEIR-UHFFFAOYSA-N
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Description

N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide is an organic compound that features a complex structure with both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 4-dimethylaminobenzaldehyde with 4-nitrobenzenesulfonamide under acidic or basic conditions to form the Schiff base.

    Purification: The resulting product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The Schiff base can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-Amino-N-[(4-dimethylaminophenyl)methylideneamino]benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-Dimethylaminobenzaldehyde and 4-nitrobenzenesulfonamide.

Scientific Research Applications

N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in cellular processes.

    Pathways Involved: The compound can inhibit or activate specific pathways by binding to its targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide
  • **N-[(4-Dimethylaminophenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
  • **N-[(4-Dimethylaminophenyl)methylideneamino]-2-[[(4-dimethylaminophenyl)methylideneamino]carbamoylmethylsulfanyl]acetamide

Uniqueness

N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide group, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics and reactivity.

Properties

CAS No.

6289-98-1

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methylideneamino]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C15H16N4O4S/c1-18(2)13-5-3-12(4-6-13)11-16-17-24(22,23)15-9-7-14(8-10-15)19(20)21/h3-11,17H,1-2H3

InChI Key

FUYAFPMYOGQEIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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